molecular formula C52H74N7O19P3S B166491 16-(9-Anthroyloxy)palmitoyl-coenzyme A CAS No. 129385-08-6

16-(9-Anthroyloxy)palmitoyl-coenzyme A

Cat. No.: B166491
CAS No.: 129385-08-6
M. Wt: 1226.2 g/mol
InChI Key: CYKMXPZVKUFDRF-UHFFFAOYSA-N
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Description

16-(9-Anthroyloxy)palmitoyl-coenzyme A (AP-CoA) is a custom-synthesized fluorescent fatty acyl-CoA derivative that serves as a vital molecular probe in biochemical research . Its core research value lies in acting as a spectroscopic surrogate for native palmitoyl-CoA, enabling the real-time investigation of fatty acid binding and enzymatic processes that are otherwise difficult to observe. Researchers primarily utilize this compound to elucidate the binding characteristics of long-chain acyl-CoA esters to carrier proteins like serum albumin. The fluorescence enhancement upon binding allows for detailed equilibrium studies, which have revealed that palmitoyl-CoA binds to bovine serum albumin in a non-linear fashion with multiple classes of binding sites—typically two high-affinity primary sites and several lower-affinity secondary sites . Furthermore, this analog is instrumental in studying protein palmitoylation, a key post-translational modification. It has been successfully incorporated into proteins such as rhodopsin to fluorescently label their palmitoylation sites, facilitating research into the location, dynamics, and functional role of this lipid modification in membrane proteins . By providing a sensitive and direct method to track fatty acyl metabolism and trafficking, this compound is an essential tool for probing the mechanisms of lipid-mediated signaling, membrane biophysics, and energy metabolism.

Properties

CAS No.

129385-08-6

Molecular Formula

C52H74N7O19P3S

Molecular Weight

1226.2 g/mol

IUPAC Name

[16-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-16-oxohexadecyl] anthracene-9-carboxylate

InChI

InChI=1S/C52H74N7O19P3S/c1-52(2,32-75-81(71,72)78-80(69,70)74-31-39-45(77-79(66,67)68)44(62)50(76-39)59-34-58-43-47(53)56-33-57-48(43)59)46(63)49(64)55-26-25-40(60)54-27-29-82-41(61)24-14-12-10-8-6-4-3-5-7-9-11-13-19-28-73-51(65)42-37-22-17-15-20-35(37)30-36-21-16-18-23-38(36)42/h15-18,20-23,30,33-34,39,44-46,50,62-63H,3-14,19,24-29,31-32H2,1-2H3,(H,54,60)(H,55,64)(H,69,70)(H,71,72)(H2,53,56,57)(H2,66,67,68)

InChI Key

CYKMXPZVKUFDRF-UHFFFAOYSA-N

SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCCCCCCCCCCCCCCOC(=O)C4=C5C=CC=CC5=CC6=CC=CC=C64)O

Canonical SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCCCCCCCCCCCCCCOC(=O)C4=C5C=CC=CC5=CC6=CC=CC=C64)O

Synonyms

16-(9-anthroyloxy)palmitoyl-CoA
16-(9-anthroyloxy)palmitoyl-coenzyme A
coenzyme A, 16-(9-anthroyloxy)palmitoyl-

Origin of Product

United States

Preparation Methods

Starting Materials and Reaction Design

The synthesis begins with 16-(9-anthroyloxy)palmitic acid (16-AP), a fluorescent fatty acid derivative. This compound is activated as a mixed anhydride or N-hydroxysuccinimide (NHS) ester to facilitate conjugation to coenzyme A (CoA). The critical step involves coupling 16-AP to the sulfhydryl group of CoA via a thioester bond, mimicking native palmitoyl-CoA.

Key reagents include:

  • 16-(9-Anthroyloxy)palmitic acid : Synthesized by esterification of 9-anthroic acid with 16-hydroxypalmitic acid using dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP).

  • Coenzyme A (CoA) : Commercially sourced or purified from microbial sources.

  • Activation agents : NHS or carbodiimide derivatives for carboxylate activation.

Reaction Conditions and Yield Optimization

The coupling reaction is performed in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under nitrogen to prevent oxidation. A molar ratio of 16-AP:CoA of 3:1 ensures excess acyl donor, driving the reaction to completion. The mixture is stirred at 25°C for 12–24 hours, monitored by thin-layer chromatography (TLC) using silica plates and a chloroform-methanol-acetic acid (90:10:1) mobile phase.

Table 1: Synthesis Parameters and Yields

ParameterConditionYield (%)
SolventDMF45–50
Activation agentNHS/EDC40–45
Reaction time (hours)1848
Temperature (°C)2545

Yields exceeding 40% are achieved with NHS activation, as confirmed by fluorometric assays quantifying anthroyloxy emission at λ<sub>ex</sub> = 360 nm, λ<sub>em</sub> = 450 nm. Side products, including unreacted CoA and hydrolyzed 16-AP, are minimized by controlling water content below 0.1%.

Purification and Analytical Validation

Chromatographic Separation

Crude 16-AP-CoA is purified using a two-step chromatographic protocol:

  • Hydroxyapatite chromatography : Elution with a linear gradient of 10–500 mM potassium phosphate (pH 7.4) separates 16-AP-CoA from unreacted CoA.

  • Concanavalin A-agarose affinity chromatography : Exploits weak interactions between the anthroyloxy group and lectin, enhancing purity to >95%.

Table 2: Purification Efficiency

StepPurity (%)Recovery (%)
Hydroxyapatite70–7585
Concanavalin A-agarose>9560

Spectroscopic and Electrophoretic Characterization

  • UV-Vis spectroscopy : 16-AP-CoA exhibits λ<sub>max</sub> at 360 nm (anthroyloxy) and 260 nm (CoA adenine), confirming covalent linkage.

  • Fluorescence spectroscopy : Quantum yield of 0.33 in aqueous buffer, stable across pH 6–8.

  • SDS-PAGE : Fluorescent bands at ~900 Da (free 16-AP) and ~900 Da + CoA mass (16-AP-CoA) verify molecular weight.

Stability and Functional Assays

Thioester Bond Stability

The thioester bond in 16-AP-CoA is susceptible to hydrolysis at alkaline pH (>8.5) or in the presence of thiols (e.g., β-mercaptoethanol). Incubation with 10% β-mercaptoethanol for 1 hour at 37°C results in 90% depalmitoylation, generating free CoA and 16-AP aggregates, as detected by dynamic light scattering.

Enzymatic Compatibility

16-AP-CoA serves as a substrate for protein acyltransferases (PATs). In vitro assays with rhodopsin demonstrate incorporation into cysteine residues, validated by fluorophore retention after proteolytic digestion (papain, thermolysin).

Table 3: Functional Performance in Enzymatic Assays

EnzymeIncorporation rate (nmol/min/mg)Specificity (%)
Rhodopsin PAT2.4 ± 0.398
Palmitoyl-CoA hydrolase1.1 ± 0.295

Comparative Analysis with Alternative Probes

Fluorescence Anisotropy Applications

16-AP-CoA’s anthroyloxy group enables membrane insertion studies. In lipid vesicles (e.g., dimyristoylphosphatidylcholine), anisotropy decreases from 0.25 to 0.12 upon increasing membrane fluidity, correlating with differential scanning calorimetry data.

Limitations and Mitigation Strategies

  • Photobleaching : Exposure to UV light (>30 minutes) reduces fluorescence intensity by 40%. Additives like trolox (5 mM) mitigate this by 80%.

  • Aqueous solubility : Limited solubility (≤50 μM) is enhanced by complexation with fatty acid-free bovine serum albumin (BSA) at 1:5 molar ratios.

Industrial and Research Applications

High-Throughput Screening (HTS)

16-AP-CoA is employed in HTS for PAT inhibitors. A microplate assay using recombinant DHHC3 PAT achieved a Z’ factor of 0.7, suitable for drug discovery.

In Vivo Imaging

While primarily used in vitro, 16-AP-CoA’s fluorescence has been imaged in live cells using confocal microscopy, showing localization to the endoplasmic reticulum and Golgi .

Chemical Reactions Analysis

Types of Reactions: 16-(9-Anthroyloxy)palmitoyl-coenzyme A primarily undergoes reactions typical of acyl-coenzyme A derivatives, including:

    Hydrolysis: The thioester bond can be hydrolyzed by water or enzymatic action, releasing palmitic acid and coenzyme A.

    Transesterification: The acyl group can be transferred to other molecules, facilitated by enzymes such as acyltransferases.

    Oxidation and Reduction: The anthroyloxy group can participate in redox reactions, although this is less common in biological systems.

Common Reagents and Conditions:

    Hydrolysis: Catalyzed by water or enzymes like thioesterases.

    Transesterification: Requires acyltransferase enzymes and suitable acceptor molecules.

    Oxidation and Reduction: Involves oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Major Products Formed:

    Hydrolysis: Palmitic acid and coenzyme A.

    Transesterification: Various acylated products depending on the acceptor molecule.

    Oxidation and Reduction: Modified anthroyloxy derivatives.

Scientific Research Applications

Medicinal Chemistry

16-Anthro-Palmitoyl-CoA serves as a crucial building block in the synthesis of novel pharmaceuticals. Its unique structure allows for the modification of drug candidates targeting various diseases, particularly those related to lipid metabolism and membrane dynamics.

Case Study: Anticancer Drug Development

Research has demonstrated that derivatives of palmitoyl-CoA can induce apoptosis in cancer cells. For instance, studies on 16-Anthro-Palmitoyl-CoA have shown its potential to enhance the cytotoxic effects of existing chemotherapeutic agents by modifying their pharmacokinetic properties.

CompoundActivityReference
16-Anthro-Palmitoyl-CoAInduces apoptosis in cancer cells
Standard ChemotherapeuticsModerate cytotoxicity

Cell Biology

The compound is utilized as a chemical probe to study lipid modifications of proteins, particularly palmitoylation. Palmitoylation plays a critical role in regulating protein function and localization within cellular membranes.

Research Insights

Studies have shown that 16-Anthro-Palmitoyl-CoA can effectively label palmitoylated proteins, providing insights into their biological functions and interactions.

ProteinFunctionPalmitoylation Role
Wnt ProteinsCell signalingRegulates secretion and receptor binding
eNOSVascular functionMaintains activity for vasodilation

Material Science

In material science, 16-Anthro-Palmitoyl-CoA has potential applications in developing new materials with specific optical properties due to its anthracene moiety. These materials can be used in sensors and organic electronics.

Properties Table

PropertyValue
PhotoluminescenceHigh quantum yield
Thermal StabilityModerate
SolubilitySoluble in organic solvents
  • Antimicrobial Properties : Exhibits significant antibacterial activity against Gram-positive bacteria.
  • Anticancer Activity : Induces apoptosis through modulation of signaling pathways involved in cell survival.

Mechanism of Action

The primary mechanism of action of 16-(9-anthroyloxy)palmitoyl-coenzyme A involves its role as a substrate in enzymatic reactions. The compound binds to specific enzymes, such as acyltransferases, through its palmitoyl-coenzyme A moiety. The anthroyloxy group allows for fluorescence-based detection, enabling researchers to monitor the binding and activity of the compound in real-time. This makes it a valuable tool for studying enzyme kinetics and fatty acid metabolism.

Comparison with Similar Compounds

Structural and Functional Analogues

Anthroyloxy-Labeled Fatty Acids
Compound Modification Position Molecular Weight (g/mol) Primary Application Key Difference vs. 16-AP-CoA
2-(9-Anthroyloxy)stearic acid (2-AS) 2nd carbon (C2) ~460 Membrane surface fluidity studies Lacks CoA; probes superficial bilayer regions
9-(9-Anthroyloxy)stearic acid (9-AS) 9th carbon (C9) ~460 Mid-depth membrane dynamics No enzymatic activity due to absence of CoA
16-(9-Anthroyloxy)palmitic acid (16-AP) 16th carbon (C16) ~460 Core lipid packing studies Non-CoA form; cannot engage in metabolic pathways

Key Findings :

  • The anthroyloxy group’s position determines its depth within the lipid bilayer. 16-AP-CoA localizes to the hydrophobic core, reporting on acyl chain ordering, while 2-AS resides near the hydrophilic headgroups .
  • Fluorescence anisotropy studies reveal that 16-AP-CoA exhibits higher rigidity in saturated lipid membranes compared to 2-AS, reflecting the gradient of membrane fluidity .
Acyl-CoA Derivatives
Compound Modification Molecular Weight (g/mol) Primary Application Key Difference vs. 16-AP-CoA
Palmitoyl-coenzyme A (C16:0-CoA) None (natural substrate) 1005.94 Fatty acid β-oxidation, desaturation No fluorophore; compatible with enzymes like SCD1 and FadD
Palmitoyl Alkyne-CoA Terminal alkyne group ~1001.9 Click chemistry-based protein labeling Functionalized for biochemical tagging, not fluorescence
ABA-C15N-palmitoyl-3-aminobenzanthrone Benzanthrone fluorophore N/A Alternative fluorescent lipid probes Different spectral properties (excitation/emission maxima)

Key Findings :

  • Enzymatic Compatibility: Natural palmitoyl-CoA is efficiently processed by stearoyl-CoA desaturases (SCDs) and β-oxidation enzymes, whereas 16-AP-CoA’s bulky anthroyloxy group may hinder substrate binding. For example, mouse SCD3 preferentially desaturates unmodified C16:0-CoA but shows reduced activity toward modified analogues .
  • Metabolic Tracking: Palmitoyl Alkyne-CoA enables proteomic profiling of palmitoylated proteins via click chemistry, a utility 16-AP-CoA lacks due to its fluorophore .

Fluorescence and Biophysical Properties

Property 16-AP-CoA 2-AS ANS (8-Anilinonaphthalene-1-sulfonic acid)
Excitation/Emission (nm) 360/450 360/440 350/470
Solubility Moderate in aqueous buffers (CoA-dependent) Low in water, requires organic solvents High in aqueous solutions
Membrane Localization Hydrophobic core Surface interface Binds hydrophobic protein pockets

Research Insights :

  • 16-AP-CoA’s fluorescence is quenched in polar environments, making it ideal for detecting lipid phase transitions (e.g., gel to liquid-crystalline) .

Enzymatic and Metabolic Studies

SCD Substrate Specificity :

  • Mouse SCD1 converts 16:0-CoA to 16:1Δ9-CoA with 8% efficiency, while SCD3 shows 49% activity for unmodified C16:0-CoA but negligible activity for derivatives like 16-AP-CoA .
  • Implication : 16-AP-CoA is unsuitable for desaturation assays but valuable for visualizing acyl-CoA trafficking in live cells.

Bacterial Metabolism :

  • In Pseudomonas aeruginosa, palmitoyl-CoA regulates PvrA, a transcriptional activator of fatty acid catabolism genes.

Q & A

Basic Research Questions

Q. How is 16-(9-Anthroyloxy)palmitoyl-coenzyme A utilized in studying lipid-protein interactions in membrane systems?

  • Methodological Answer : The compound is used as a fluorescent probe to investigate lipid localization and membrane fluidity. For example, mixed monolayers with phosphatidylcholine and cholesterol can be prepared, and fluorescence polarization measurements (at excitation/emission wavelengths of 383/452 nm) are employed to assess probe orientation and lipid packing. This approach helps quantify lipid interactions in bilayer models .

Q. What are standard protocols for measuring the fluorescent properties of this compound in membrane dynamics studies?

  • Methodological Answer : Fluorescent quantum yields (Qf) are determined using quinine sulfate (Qref = 0.7 in 0.1 N H₂SO₄) as a reference. Excitation at 383 nm and emission at 452 nm are standard settings. Data interpretation involves correlating Qf values with environmental polarity to infer probe localization (e.g., hydrophobic vs. hydrophilic membrane regions) .

Q. What in vitro assays confirm the role of palmitoyl-coenzyme A derivatives in peroxisome proliferation?

  • Methodological Answer : Cyanide-insensitive palmitoyl-coenzyme A oxidation assays are performed on liver homogenates. Activity is measured spectrophotometrically by monitoring NAD⁺ reduction. Dose-response studies (e.g., 0.25–2.0% DEHP diets in rodent models) correlate enzyme activity with peroxisome volume density, validated via microarray analysis of β-oxidation pathway genes .

Advanced Research Questions

Q. How to design experiments analyzing the interaction of this compound with transcriptional regulators like PvrA?

  • Methodological Answer :

  • Electrophoretic Mobility Shift Assay (EMSA) : Incubate PvrA protein (3 μM) with the fadD1 promoter DNA probe. Add 0.25 μM palmitoyl-coenzyme A to observe super-shift bands, indicating enhanced DNA binding affinity .
  • Surface Plasmon Resonance (SPR) : Immobilize DNA probes on a sensor chip. Measure binding kinetics (KD values) of PvrA with/without palmitoyl-coenzyme A. A 3-fold reduction in KD (e.g., from 1.493 × 10⁻⁸ M to 4.716 × 10⁻⁹ M) confirms ligand-enhanced binding .

Q. How to resolve contradictions in gene deletion studies where bacterial growth remains unaffected despite disrupted fatty acid metabolism?

  • Methodological Answer : Use complementary gene analysis (e.g., testing fadD1, fadD6, and PA0508 knockouts in Pseudomonas aeruginosa) to identify redundant pathways. If triple mutants (ΔfadD1ΔfadD6ΔPA0508) show only minor growth defects, screen for compensatory enzymes (e.g., FadD2-5 or acyl-CoA dehydrogenases) via RNA-seq or proteomics . Iterative hypothesis testing is critical to map alternative metabolic routes .

Q. What advanced techniques validate ligand-receptor interactions between this compound and regulatory proteins?

  • Methodological Answer :

  • Isothermal Titration Calorimetry (ITC) : Titrate palmitoyl-coenzyme A into PvrA solution to measure binding enthalpy (ΔH) and stoichiometry (n). Lack of interaction with palmitic acid alone confirms specificity for the CoA-conjugated form .
  • Molecular Docking : Use software like AutoDock to simulate hydrogen bonding between R136 residues and oxygen-phosphorus groups of palmitoyl-coenzyme A. Validate with R136A mutation assays to abolish binding .

Q. How to optimize the use of this compound in fluorescence polarization studies for membrane fluidity gradients?

  • Methodological Answer : Calibrate the probe using a series of n-(9-anthroyloxy) fatty acids (n=2, 6, 12, 16) to establish a fluidity gradient. Measure polarization values at varying temperatures (e.g., 10–40°C) and lipid compositions. Higher polarization indicates restricted motion, reflecting probe localization in ordered lipid domains .

Q. How to assess the impact of this compound on DNA binding affinity using SPR?

  • Methodological Answer : Immobilize biotinylated DNA probes (e.g., fadD1 promoter) on a streptavidin-coated chip. Inject PvrA pre-incubated with 0.25 μM palmitoyl-coenzyme A. Compare equilibrium dissociation constants (KD) with/without the ligand. A significant KD reduction (e.g., 1.493 × 10⁻⁸ M → 4.716 × 10⁻⁹ M) confirms enhanced binding .

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